molecular formula C16H20BrNO4 B6978276 methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate

methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate

Cat. No.: B6978276
M. Wt: 370.24 g/mol
InChI Key: VRUKNVNMBIEJNJ-ADSMYIAOSA-N
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Description

Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate is a synthetic organic compound with a distinct structure, characterized by the presence of a bromophenyl group and a methoxypropanoyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate typically involves multiple steps. A common approach includes:

  • Formation of the pyrrolidine ring: : Starting from an appropriate amine and aldehyde to form the pyrrolidine ring through a Mannich-type reaction.

  • Introduction of the bromophenyl group: : This step often involves a nucleophilic substitution reaction where a bromophenyl derivative is introduced onto the pyrrolidine ring.

  • Esterification: : The carboxyl group is esterified using methanol to form the methyl ester.

  • Methoxypropanoyl group addition: : The final step involves the acylation of the pyrrolidine nitrogen with a methoxypropanoyl chloride.

Industrial Production Methods

Industrial synthesis might employ a more streamlined process involving high-yield reactions and readily available starting materials. Optimized catalysts, reaction conditions, and purification methods ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, particularly at the methoxy and bromophenyl sites.

  • Reduction: : Reduction reactions may target the carbonyl group in the methoxypropanoyl moiety.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the bromophenyl position.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄, CrO₃ in acidic conditions.

  • Reduction: : LiAlH₄ or NaBH₄ in protic solvents.

  • Substitution: : Nucleophiles like amines or thiols under mild conditions to replace the bromine atom.

Major Products

  • Oxidation: : Ketones or carboxylic acids.

  • Reduction: : Alcohols.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate finds utility in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Studies involving enzyme inhibitors and receptor ligands.

  • Medicine: : Potential therapeutic agent due to its unique pharmacophore.

  • Industry: : Used in materials science for developing novel polymers or as a functional additive.

Mechanism of Action

The compound's effects are primarily mediated through interactions with specific molecular targets:

  • Enzyme inhibition: : Blocks the active site of target enzymes.

  • Receptor binding: : Acts as an agonist or antagonist at specific receptor sites.

  • Pathways involved: : Modulates biochemical pathways involving protein synthesis and degradation, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Unique Features

Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate is distinctive due to:

  • Bromophenyl group: : Adds steric and electronic effects not found in other similar compounds.

  • Methoxypropanoyl group: : Enhances solubility and reactivity.

  • Pyrrolidine ring: : Provides a rigid scaffold for bioactive conformations.

Similar Compounds

  • Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: : Lacks the bromine substituent.

  • Methyl (3R,4S)-4-(4-chlorophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate: : Similar but with a chlorine atom instead of bromine.

  • Methyl (3R,4S)-4-(4-methylphenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate: : Substituted with a methyl group.

This compound's potential spans multiple domains, highlighting the versatility and importance of its structure in scientific research and industry.

Properties

IUPAC Name

methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-10(21-2)15(19)18-8-13(14(9-18)16(20)22-3)11-4-6-12(17)7-5-11/h4-7,10,13-14H,8-9H2,1-3H3/t10?,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUKNVNMBIEJNJ-ADSMYIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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